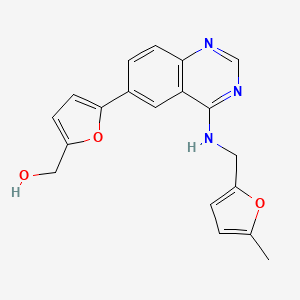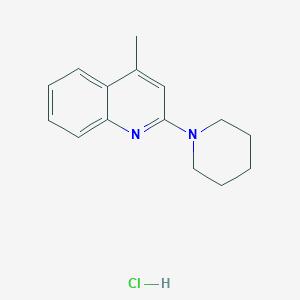
MM-589 TFA salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MM-589 trifluoroacetic acid salt is a potent inhibitor of WD repeat domain 5 (WDR5) and a modulator of mixed lineage leukemia (MLL) protein-protein interaction. This compound is primarily used in scientific research to study its effects on leukemia cells and other biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The final step involves the formation of the trifluoroacetic acid salt to improve the compound’s stability and solubility .
Industrial Production Methods
Industrial production of MM-589 trifluoroacetic acid salt typically involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process includes purification steps such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
MM-589 trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of MM-589 trifluoroacetic acid salt, which can be used to study different aspects of its biological activity .
Wissenschaftliche Forschungsanwendungen
MM-589 trifluoroacetic acid salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protein-protein interactions and enzyme inhibition.
Biology: Investigated for its effects on cell growth and differentiation, particularly in leukemia cells.
Medicine: Explored as a potential therapeutic agent for treating leukemia and other cancers.
Industry: Utilized in the development of new drugs and chemical processes
Wirkmechanismus
MM-589 trifluoroacetic acid salt exerts its effects by binding to WD repeat domain 5 (WDR5) and inhibiting the mixed lineage leukemia (MLL) protein-protein interaction. This inhibition disrupts the function of the MLL complex, leading to changes in gene expression and cell growth. The molecular targets and pathways involved include the inhibition of histone methyltransferase activity and the modulation of chromatin structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruxolitinib phosphate: A JAK1/2 inhibitor with antitumor activity.
Delgocitinib: A specific JAK inhibitor used to treat inflammatory diseases.
Fedratinib: An ATP-competitive inhibitor of JAK2.
Uniqueness
MM-589 trifluoroacetic acid salt is unique due to its specific inhibition of WD repeat domain 5 (WDR5) and its ability to modulate mixed lineage leukemia (MLL) protein-protein interactions. This specificity makes it a valuable tool for studying the molecular mechanisms of leukemia and developing targeted therapies .
Eigenschaften
CAS-Nummer |
2097887-21-1 |
|---|---|
Molekularformel |
C30H45F3N8O7 |
Molekulargewicht |
686.7342 |
IUPAC-Name |
N-((3R,6S,9S,12R)-6-Ethyl-12-methyl-9-(3-(3-methylguanidino)-propyl)-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetraazacyclotetradecan- 12-yl)isobutyramide trifluoroacetic acid |
InChI |
InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)/t19-,20-,21+,28+;/m0./s1 |
InChI-Schlüssel |
NARXNZHWAWPJIY-HTCBAMNXSA-N |
SMILES |
CC(C)C(N[C@@]1(C)C(N[C@@H](CCCNC(NC)=N)C(N[C@@H](CC)C(N[C@H](C2=CC=CC=C2)C(NCC1)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MM-589; MM 589; MM589. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B609114.png)






![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)

![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)

